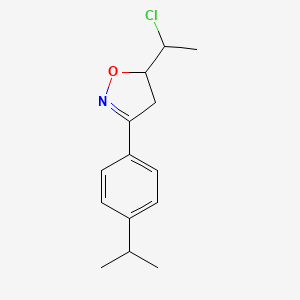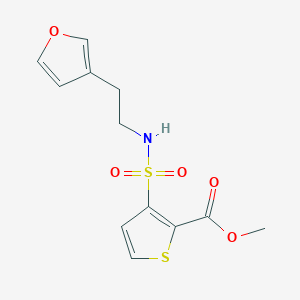![molecular formula C20H22ClN5O2 B2533721 8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-77-9](/img/no-structure.png)
8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Studies and Psychopharmacological Applications
Research has revealed the synthesis and pharmacological evaluation of novel derivatives, including the imidazo[2,1-f]purine-2,4-dione nucleus, for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies have identified compounds with potential anxiolytic and antidepressant activities, highlighting the significance of specific substituents in enhancing receptor affinity and selectivity. For instance, derivatives with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system showed promising pharmacological profiles as potential antidepressants and anxiolytics, indicating the compound’s relevance in psychopharmacological research (Zagórska et al., 2015).
Dual-target Directed Ligands for Neurodegenerative Diseases
Further investigations into the structural analogs of the compound have led to the design of dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition, showing potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases such as Parkinson's disease. Notably, specific derivatives have demonstrated high potency and selectivity, underlining the therapeutic potential of these compounds in the treatment and management of neurodegenerative disorders (Załuski et al., 2019).
Antimicrobial Applications
Derivatives of 8-chloro-theophylline, a related compound, have been synthesized and evaluated for their antimicrobial activities. The creation of new chalcone derivatives from 8-chloro-theophylline and their transformation into pyrimidine and pyrazoline derivatives exhibit antimicrobial properties, suggesting the potential of these compounds in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2,5-dimethylbenzylamine with 8-bromo-3-(1-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione followed by dehydrohalogenation to form the desired product.", "Starting Materials": [ "2,5-dimethylbenzylamine", "8-bromo-3-(1-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" ], "Reaction": [ "Step 1: 2,5-dimethylbenzylamine is reacted with 8-bromo-3-(1-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a suitable solvent and base to form the intermediate product.", "Step 2: The intermediate product is subjected to dehydrohalogenation using a suitable base to form the final product, 8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
CAS No. |
919031-77-9 |
Molecular Formula |
C20H22ClN5O2 |
Molecular Weight |
399.88 |
IUPAC Name |
6-(2-chloroethyl)-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H22ClN5O2/c1-12-5-6-13(2)15(9-12)11-26-18(27)16-17(23(4)20(26)28)22-19-24(8-7-21)14(3)10-25(16)19/h5-6,9-10H,7-8,11H2,1-4H3 |
InChI Key |
KJQSTKDKZTWUJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCCl)C)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)
![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2533643.png)
![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2533649.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2533656.png)
![Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2533657.png)
![2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol](/img/structure/B2533658.png)
![2-Aminospiro[3.5]nonane-2-carboxylic acid](/img/structure/B2533659.png)

